Welcome to the BenchChem Online Store!
molecular formula C13H11N B8301178 4-methyl-9H-indeno[2,1-b]pyridine

4-methyl-9H-indeno[2,1-b]pyridine

Cat. No. B8301178
M. Wt: 181.23 g/mol
InChI Key: CPNMCWQGESOVJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08497281B2

Procedure details

The title compound is prepared from indan-2-one and but-2-ynylamine following a procedure analogous to that described in Step 1 of Intermediates 1 and 2; the reaction is carried out in a microwave oven at 100° C. for 12 min. Yield: 22% of theory; LC (method 1): tR=1.98 min; Mass spectrum (ESI+): m/z=182 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediates 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
22%

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][C:2]1=O.[CH2:11]([NH2:15])[C:12]#[C:13][CH3:14]>>[CH3:14][C:13]1[CH:12]=[CH:11][N:15]=[C:2]2[CH2:3][C:4]3[CH:5]=[CH:6][CH:7]=[CH:8][C:9]=3[C:1]=12

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C(CC2=CC=CC=C12)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C#CC)N
Step Two
Name
Intermediates 1
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
12 min
Name
Type
product
Smiles
CC1=C2C(=NC=C1)CC=1C=CC=CC12
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 22%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.